molecular formula C15H16N2O3 B2932739 (E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide CAS No. 1445761-66-9

(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide

Cat. No.: B2932739
CAS No.: 1445761-66-9
M. Wt: 272.304
InChI Key: QTGOKDJZWBCLBY-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide is an organic compound that features a cyano group, an oxolane ring, and a phenyl group

Properties

IUPAC Name

(E)-2-cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-9-12(15(17)18)8-11-4-1-2-6-14(11)20-10-13-5-3-7-19-13/h1-2,4,6,8,13H,3,5,7,10H2,(H2,17,18)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGOKDJZWBCLBY-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide typically involves the condensation of 2-(oxolan-2-ylmethoxy)benzaldehyde with cyanoacetamide under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the enamine intermediate. This intermediate then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with functional groups such as halides, amines, or ethers.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide: shares structural similarities with other cyano-substituted compounds and oxolane-containing molecules.

    Spirocyclic oxindoles: These compounds also contain oxolane rings and exhibit similar biological activities.

    Quinoxaline derivatives: These compounds have a similar cyano group and are known for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.

Biological Activity

(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₉N₂O₃
  • Molecular Weight: 313.35 g/mol

Research indicates that this compound exhibits biological activity primarily through the modulation of various signaling pathways. The compound is thought to interact with targets involved in inflammation and cellular proliferation.

  • Anti-inflammatory Activity:
    • In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
    • In vivo models demonstrated significant reductions in edema and leukocyte migration, indicating efficacy in inflammatory conditions .
  • Antitumor Properties:
    • Preliminary studies suggest that this compound may possess antitumor activity by inducing apoptosis in cancer cell lines. The exact mechanism remains under investigation, but it may involve the regulation of apoptotic pathways .

Biological Activity Data

The following tables summarize key findings from various studies regarding the biological activities of this compound.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResult/EffectReference
Anti-inflammatoryCytokine ProductionInhibition of IL-1β and TNFα
AntitumorCell Viability AssayInduction of apoptosis
AntifibroticTGF-beta Pathway InhibitionReduced fibrotic markers

Table 2: In Vivo Efficacy Data

ModelDose (mg/kg)Effect ObservedReference
CFA-induced Paw Edema100Significant reduction in edema
Zymosan-induced Peritonitis5, 10, 50Decreased leukocyte migration

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to mice with induced paw edema. Results showed a dose-dependent reduction in swelling, comparable to dexamethasone, a standard anti-inflammatory drug. This highlights the compound's potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Cancer Cell Line Studies
In vitro testing on various cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability, with IC50 values indicating effectiveness at low concentrations. Further analysis suggested that the compound induces apoptosis via mitochondrial pathways.

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